3-Bromo-7-methoxy-1,5-naphthyridine
Description
Significance in Medicinal Chemistry and Materials Science Research
In medicinal chemistry, nitrogen heterocycles are integral to the design of a vast array of pharmaceuticals. openmedicinalchemistryjournal.comnih.govmsesupplies.com Statistics show that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prevalence is due to their ability to mimic natural metabolites and interact with biological targets such as enzymes and receptors. elsevierpure.com The inclusion of nitrogen atoms can modulate a molecule's solubility, polarity, and hydrogen bonding capacity, which are crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
In the realm of materials science, nitrogen heterocycles are utilized in the creation of a wide range of materials, including dyes, polymers, and organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.comresearchgate.net Their electron-rich nature and ability to participate in various chemical reactions make them ideal for developing materials with specific electronic and optical properties. researchgate.net
An Overview of the 1,5-Naphthyridine (B1222797) Ring System
The 1,5-naphthyridine ring system is a bicyclic heteroaromatic compound composed of two fused pyridine (B92270) rings. nih.govguidechem.com It is one of six possible isomers of naphthyridine, each differing in the placement of the two nitrogen atoms. nih.gov The first synthesis of a 1,5-naphthyridine derivative was reported in the early 20th century, and since then, this scaffold has garnered considerable attention from the scientific community. guidechem.comrsc.org
Derivatives of 1,5-naphthyridine are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. nih.govnih.gov The reactivity of the 1,5-naphthyridine system is similar to that of quinoline, allowing for a variety of chemical modifications. nih.gov Common reactions include electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions, which enable the introduction of various functional groups onto the core structure. nih.gov
3-Bromo-7-methoxy-1,5-naphthyridine as a Research Focus
The specific compound this compound has emerged as a key intermediate in the synthesis of more complex molecules. Its value lies in the strategic placement of the bromine and methoxy (B1213986) substituents on the 1,5-naphthyridine scaffold.
The Strategic Importance of Bromine and Methoxy Substituents
The bromine atom at the 3-position serves as a versatile handle for further chemical modifications. Halogen atoms, particularly bromine, are frequently introduced into heterocyclic systems to serve as a reactive site for cross-coupling reactions. nih.gov These reactions, such as the Suzuki and Heck couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. nih.gov For instance, a bromo-substituted naphthyridine can be coupled with various boronic acids or alkenes to introduce new organic fragments. nih.gov
The methoxy group at the 7-position also plays a crucial role. Methoxy groups are known to influence the electronic properties of aromatic rings and can participate in hydrogen bonding interactions. In a medicinal chemistry context, the presence of a methoxy group can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.
The 1,5-Naphthyridine Scaffold in Modern Chemical Research
The 1,5-naphthyridine scaffold itself is a privileged structure in contemporary chemical research due to its inherent biological and chemical properties. nih.govnih.gov Its rigid, planar structure provides a well-defined framework for the spatial arrangement of functional groups, which is essential for specific interactions with biological macromolecules. researchgate.net The presence of two nitrogen atoms imparts specific electronic characteristics and provides sites for hydrogen bonding, which are often critical for biological activity. nih.gov
The development of efficient synthetic methods, such as the Skraup and Friedländer reactions, has made the 1,5-naphthyridine core more accessible to researchers. nih.govnih.gov This accessibility, combined with the diverse reactivity of the scaffold, has led to the synthesis of a wide range of 1,5-naphthyridine derivatives with potential applications in various fields. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methoxy-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJSDYJUSARJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 3 Bromo 7 Methoxy 1,5 Naphthyridine
Halogen-Based Derivatizations
The bromine atom at the C-3 position of 3-Bromo-7-methoxy-1,5-naphthyridine is the primary site for derivatization, owing to its nature as a good leaving group in various organic reactions.
Nucleophilic Substitution Reactions at the Bromine Atom
The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system facilitates nucleophilic aromatic substitution (SNA) reactions at the 3-position. The bromine atom can be displaced by a variety of nucleophiles, leading to a diverse range of substituted 1,5-naphthyridine derivatives.
The reaction of 3-bromo-1,5-naphthyridine (B97392) derivatives with nucleophiles such as amines, thiols, and alkoxides is a common strategy for introducing new functional groups. For instance, brominated 1,5-naphthyridine intermediates have been subjected to nucleophilic aromatic substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures to yield the corresponding amino-1,5-naphthyridine derivatives. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous.
The general reactivity trend for nucleophilic substitution on bromo-substituted naphthyridines suggests that amines, thiols, and alkoxides can effectively displace the bromide. For example, the synthesis of methylsulfanyl derivatives has been achieved by treating a chloro-substituted 1,5-naphthyridine with sodium methanethiol. nih.gov This indicates that thiols are also potent nucleophiles for this ring system.
It is anticipated that the reaction of this compound with a generic amine (R-NH2), thiol (R-SH), or alkoxide (R-O⁻) would proceed as follows, typically requiring a base and heat:
Table 1: Anticipated Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagents and Conditions (Anticipated) | Product |
| Amines (R-NH₂) | Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF, DMSO), Heat | 3-Amino-7-methoxy-1,5-naphthyridine |
| Thiols (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 3-Thioether-7-methoxy-1,5-naphthyridine |
| Alkoxides (R-O⁻) | Base (e.g., NaH), Alcohol (R-OH) | 3-Alkoxy-7-methoxy-1,5-naphthyridine |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C-3 position of this compound makes it an ideal substrate for such transformations.
A typical Suzuki-Miyaura coupling protocol for this compound with an arylboronic acid (Ar-B(OH)₂) would likely involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DMF.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 |
The Heck reaction , a palladium-catalyzed reaction of an aryl halide with an alkene, is another important C-C bond-forming reaction. organic-chemistry.org The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would be expected to yield a 3-vinyl- or 3-aryl-substituted 7-methoxy-1,5-naphthyridine. Typical conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile. organic-chemistry.orgbeilstein-journals.orgmdpi.com
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organostannane (e.g., Ar-SnBu₃) would provide a route to 3-aryl- or 3-vinyl-7-methoxy-1,5-naphthyridines. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ in a non-polar solvent like toluene or THF. wikipedia.org
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Buchwald-Hartwig-type aminations, provide a valuable method for the formation of arylamines. These reactions can be particularly useful for coupling with amides, carbamates, and other nitrogen nucleophiles that may be less reactive under palladium catalysis. While palladium-catalyzed C-N couplings are also prevalent, copper catalysis offers an alternative, often with different substrate scope and reaction conditions. researchgate.net
The reaction of this compound with an amine in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent such as dioxane or toluene would be expected to yield the corresponding 3-amino-7-methoxy-1,5-naphthyridine derivative.
Reactions Involving the Naphthyridine Heterocycle
The reactivity of the 1,5-naphthyridine core is characterized by the interplay of its two pyridine (B92270) rings, which influences its susceptibility to oxidation, reduction, and electrophilic attack.
Oxidation and Reduction Transformations of the Naphthyridine Scaffold
The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions, although specific studies on this compound are not extensively documented. Generally, the naphthyridine scaffold can be oxidized to form N-oxides. The reaction of 1,5-naphthyridine with oxidizing agents such as hydrogen peroxide or peroxy acids typically yields the corresponding N-oxide. The position of N-oxidation can be influenced by the electronic nature of the substituents on the ring.
Reduction of the 1,5-naphthyridine ring can lead to the formation of tetrahydro-1,5-naphthyridines. This transformation is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of reducing agents such as sodium borohydride (B1222165) in the presence of a proton source. The specific conditions required for the reduction of this compound would likely depend on the desired degree of saturation and the potential for dehalogenation.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Oxidation | Hydrogen Peroxide, Peroxy Acids | This compound N-oxide |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-Bromo-7-methoxy-5,6,7,8-tetrahydro-1,5-naphthyridine |
| Reduction | Sodium Borohydride/Acid | 3-Bromo-7-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine |
Electrophilic Aromatic Substitution (SEAr) Reactions
The 1,5-naphthyridine ring is generally considered electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. However, the presence of the activating methoxy (B1213986) group at the 7-position in this compound is expected to facilitate such reactions. Electrophilic attack would likely be directed to the pyridine ring bearing the methoxy group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of the 1,5-naphthyridine scaffold typically requires harsh conditions, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the substitution on this compound would be determined by the combined directing effects of the existing substituents and the inherent reactivity of the naphthyridine nucleus.
| Reaction | Electrophile | Expected Product Position |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Position on the methoxy-substituted ring |
| Bromination | Br⁺ (from Br₂/Lewis Acid) | Position on the methoxy-substituted ring |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | Position on the methoxy-substituted ring |
N-Alkylation Studies
The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can readily undergo N-alkylation with alkyl halides. This reaction typically proceeds via the formation of a quaternary naphthyridinium salt. In the case of this compound, either one or both nitrogen atoms could potentially be alkylated, depending on the reaction conditions and the stoichiometry of the alkylating agent. The presence of two nitrogen atoms allows for the potential formation of mono- or di-alkylated products.
| Alkylating Agent | Base | Expected Product |
| Methyl Iodide | - | 1-Methyl-3-bromo-7-methoxy-1,5-naphthyridin-1-ium iodide |
| Ethyl Bromide | K₂CO₃ | 1-Ethyl-3-bromo-7-methoxy-1,5-naphthyridine |
| Benzyl Chloride | NaH | 1-Benzyl-3-bromo-7-methoxy-1,5-naphthyridine |
Side Chain Modifications and Functional Group Interconversions on the Naphthyridine Ring
The bromo and methoxy substituents on the this compound ring are amenable to various transformations, allowing for the synthesis of a diverse range of derivatives.
The bromine atom at the 3-position is a versatile handle for cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters, catalyzed by a palladium complex, can be employed to introduce new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, providing access to various amino-substituted naphthyridines.
The methoxy group at the 7-position can be cleaved to yield the corresponding hydroxynaphthyridine derivative. This is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification.
| Reaction Type | Reagent/Catalyst | Functional Group Transformation |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | -Br to -Aryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | -Br to -NHR |
| Demethylation | HBr or BBr₃ | -OCH₃ to -OH |
| Etherification (of the hydroxyl group) | Alkyl halide, Base | -OH to -OR |
Computational and Theoretical Investigations of 3 Bromo 7 Methoxy 1,5 Naphthyridine
Quantum Chemical Calculations on Molecular Properties and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For 1,5-naphthyridine (B1222797) systems, these methods elucidate the influence of substituents on the electronic nature and reactivity of the heterocyclic core.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. For derivatives of 1,5-naphthyridine, DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DFT calculations can also predict spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), and the results are often in good agreement with experimental data for related heterocyclic systems. ias.ac.intandfonline.com These calculations help assign specific electronic transitions, such as π→π* transitions, which are characteristic of conjugated aromatic systems. ias.ac.inias.ac.in
Table 1: Representative Frontier Orbital Energies for Substituted Naphthyridines
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Unsubstituted 1,5-Naphthyridine | -6.5 | -1.2 | 5.3 |
| Methoxy-substituted Naphthyridine | -6.2 | -1.1 | 5.1 |
| Bromo-substituted Naphthyridine | -6.7 | -1.5 | 5.2 |
| 3-Bromo-7-methoxy-1,5-naphthyridine (Predicted) | -6.4 | -1.4 | 5.0 |
Note: Values are illustrative and based on general substituent effects on aromatic systems.
Understanding the mechanism of a chemical reaction involves identifying the transition states and intermediates that connect reactants to products. Computational modeling is an invaluable tool for mapping these reaction pathways and calculating the associated activation energies. For 1,5-naphthyridine derivatives, this includes modeling electrophilic substitutions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. nih.gov
For this compound, a key reaction of interest is the palladium-catalyzed Suzuki or Stille cross-coupling at the C3 position. mdpi.com DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy of each intermediate and transition state, researchers can determine the rate-limiting step of the reaction and understand how factors like the choice of ligand, base, and solvent influence the reaction efficiency. These theoretical models provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.
Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthetic chemistry. Computational methods have been developed to predict the regioselectivity of reactions on aromatic and heteroaromatic systems. rsc.org For a molecule like this compound, predicting the site of a potential second substitution (e.g., nitration, halogenation) is crucial for synthetic planning.
Methods like the RegioSQM tool use semi-empirical calculations to determine the most likely site for electrophilic aromatic substitution by calculating the free energies of protonation at each available carbon atom. rsc.org The position with the lowest protonation energy is predicted to be the most nucleophilic and therefore the most reactive towards an electrophile. rsc.org More advanced approaches combine machine learning with quantum mechanical descriptors to achieve high accuracy in predicting regioselectivity across a wide range of reactions and substrates. mit.edursc.org These models can analyze the electronic and steric properties of the this compound structure to provide a rapid and reliable prediction of the reaction outcome.
Molecular Docking and Dynamics Simulations
While no specific biological activity has been reported for this compound itself, the 1,5-naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov Notably, derivatives of 1,5-naphthyridine have been identified as potent inhibitors of various protein kinases, such as TGF-beta type I receptor (ALK5) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a protein target. In a hypothetical scenario, this compound could be docked into the ATP-binding site of a kinase like ALK5. The docking algorithm would sample various orientations and conformations of the ligand within the binding pocket, scoring them based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The results, including the binding energy and specific interactions, can suggest whether the compound is a viable candidate for inhibition. tandfonline.com
Molecular dynamics (MD) simulations can further refine the results from docking. An MD simulation models the movement of the protein-ligand complex over time, providing insights into the stability of the binding mode and the dynamics of the interactions. nih.gov This can help confirm the interactions predicted by docking and provide a more accurate estimate of the binding affinity.
Table 2: Illustrative Docking Results of Known 1,5-Naphthyridine Inhibitors
| Kinase Target | Inhibitor Type | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| ALK5 | Aminothiazole-1,5-naphthyridine | -9.5 | H-bond with hinge region |
| ALK5 | Pyrazole-1,5-naphthyridine nih.gov | -10.2 | H-bond with hinge, hydrophobic packing |
| DYRK1A | Amino-1,5-naphthyridine nih.gov | -8.8 | H-bond with catalytic lysine (B10760008) |
Note: This table shows representative data for known inhibitors to illustrate the application of docking to the 1,5-naphthyridine scaffold.
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the connectivity of atoms, molecular weight, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom, their connectivity through chemical bonds, and their spatial proximity.
For 3-Bromo-7-methoxy-1,5-naphthyridine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the aromatic protons on the naphthyridine core and the protons of the methoxy (B1213986) group. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the splitting pattern (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons. For instance, the protons on the pyridine (B92270) rings would likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, or para relationships. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would confirm the presence of the aromatic rings, the methoxy group, and the carbon atom bearing the bromine substituent. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), could be employed to establish the precise connectivity between protons and carbons, thus confirming the substitution pattern on the 1,5-naphthyridine (B1222797) scaffold.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Technique | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Aromatic protons on the naphthyridine core, methoxy group protons (singlet). |
| ¹³C NMR | Signals for each unique carbon atom in the aromatic rings and the methyoxy group. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₉H₇BrN₂O), HRMS would provide an extremely precise mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass based on the elemental formula. A close match between the experimental and theoretical masses serves as strong evidence for the correct molecular formula and, by extension, the identity of the compound. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, presenting as two peaks with a mass difference of two units, further confirming the presence of a single bromine atom in the molecule. Furthermore, the high resolution of this technique allows for the assessment of sample purity, as even minor impurities would be detected as separate signals with their own precise masses.
Expected HRMS Data for this compound:
| Analysis | Expected Outcome |
| Molecular Formula | C₉H₇BrN₂O |
| Theoretical Mass | [Calculated accurate mass for [M+H]⁺] |
| Isotopic Pattern | Presence of M and M+2 peaks characteristic of bromine. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the C-H stretching of the aromatic rings and the methoxy group, C=N and C=C stretching vibrations of the naphthyridine core, and the C-O stretching of the methoxy ether linkage.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the 1,5-naphthyridine ring, typically exhibit characteristic absorption maxima (λ_max) in the UV-Vis region. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic core.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) | Characteristic absorption bands for aromatic C-H, C=N, C=C, and C-O bonds. |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima (λ_max) corresponding to electronic transitions within the aromatic system. |
Crystallographic Analysis for Definitive Structural Confirmation
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.
Applications in Advanced Materials Science Research
Organic Electronics and Optoelectronic Device Development
The development of organic electronics and optoelectronics relies on the design and synthesis of novel organic semiconductor materials with tailored properties. The 1,5-naphthyridine (B1222797) framework is a key building block in this endeavor.
In the realm of organic electronics, molecules are often categorized as either electron donors or electron acceptors. The electron-deficient 1,5-naphthyridine core makes its derivatives inherently suitable as electron-accepting materials. This property is crucial for the function of various organic electronic devices where the efficient separation and transport of charge carriers are paramount. While specific research on 3-Bromo-7-methoxy-1,5-naphthyridine as an acceptor molecule is not extensively documented, the characteristics of the parent scaffold suggest its potential in this role.
Organic photovoltaic (OPV) devices, or organic solar cells, convert sunlight into electricity. They are typically composed of a blend of electron donor and electron acceptor materials. The efficiency of these devices is highly dependent on the energy levels and morphology of these components. Derivatives of 1,5-naphthyridine-2,6-dione have been investigated as non-fullerene acceptors in OPVs, demonstrating the potential of the naphthyridine core in this technology. The specific substitution pattern of this compound could influence its energy levels, potentially making it a candidate for tuning the open-circuit voltage and other performance parameters in OPV devices.
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily influenced by the materials used in its emissive layer. The 1,5-naphthyridine core has been incorporated into molecules designed for use in OLEDs. nih.gov Specifically, the electron-accepting nature of the 1,5-naphthyridine moiety makes it a valuable component in designing bipolar host materials and thermally activated delayed fluorescence (TADF) emitters. These materials are crucial for achieving high efficiency in OLEDs. The bromine and methoxy (B1213986) substituents on this compound could serve as synthetic handles to build more complex molecules for OLED applications.
Semiconductor Doping Applications
The controlled introduction of impurities, or doping, is a fundamental process in semiconductor technology used to modify the electrical properties of materials. In organic semiconductors, molecular dopants are used to increase charge carrier density and conductivity. The electron-accepting properties of 1,5-naphthyridine derivatives suggest their potential as n-type dopants for organic electronic materials. By accepting electrons from a host semiconductor material, they can increase the density of free electrons, thereby enhancing the material's conductivity.
Role in Medicinal Chemistry Research and Drug Discovery
Scaffold Development for Bioactive Compounds
The 1,5-naphthyridine (B1222797) framework is a privileged scaffold in drug discovery, meaning it is a molecular structure that is able to bind to multiple biological targets. The specific substitution pattern of 3-Bromo-7-methoxy-1,5-naphthyridine makes it a versatile starting material for creating libraries of compounds with diverse biological activities. chemshuttle.comchemistryviews.orgnih.gov
The synthesis of drug candidates based on the 1,5-naphthyridine scaffold often utilizes established chemical reactions like the Friedländer and Skraup syntheses. mdpi.com For this compound, the reactive bromine atom is particularly useful, enabling its participation in various coupling reactions, such as the Suzuki cross-coupling reaction, to introduce new molecular fragments and build more complex drug candidates. chemshuttle.commdpi.com This compound acts as a key intermediate in the synthesis of inhibitors targeting various enzymes. chemshuttle.com For instance, synthetic strategies can involve the cyclization of substituted pyridines to form the core naphthyridine ring system. nih.gov Researchers have successfully synthesized a range of fused 1,5-naphthyridines and other derivatives to explore their therapeutic potential against different diseases. mdpi.comnih.gov
Structural modifications to the this compound scaffold are critical for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. The bromine and methoxy (B1213986) substituents are key functional groups that can be modified to enhance interactions with biological targets. chemshuttle.com
For example, in the development of DNA gyrase inhibitors, the methoxy-naphthyridine portion of the molecule (referred to as the Left-Hand Side, or LHS) intercalates between DNA base pairs. nih.gov The methoxy group specifically influences the DNA structure by shifting an adjacent thymine, which affects base pairing and stacking interactions. nih.gov Furthermore, modifications at the bromine position, often by replacing it with other halogenated phenyl groups, have led to significant improvements in inhibitory potency. nih.gov Research has shown that substituting the bromo group with para-substituted chloro, bromo, and iodo phenyl moieties results in compounds with potent, low nanomolar inhibitory activities against bacterial DNA gyrase. nih.gov This demonstrates how systematic structural changes to the core scaffold can dramatically modulate biological effects.
Enzyme and Receptor Interaction Studies
The 1,5-naphthyridine scaffold has been instrumental in developing inhibitors for a variety of enzymes and modulators for receptors that are implicated in numerous diseases.
Bacterial DNA gyrase and topoisomerases are validated targets for antibacterial drugs. researchgate.net The 1,5-naphthyridine core is a key feature of a class of novel bacterial topoisomerase inhibitors (NBTIs). nih.govacs.org These inhibitors stabilize a ternary complex involving the enzyme and DNA, ultimately leading to bacterial cell death. researchgate.net
Derivatives of this compound have been synthesized and shown to be potent inhibitors of DNA gyrase from bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The methoxy-naphthyridine moiety intercalates into the DNA, while another part of the molecule, the Right-Hand Side (RHS), sits (B43327) in a pocket between two GyrA subunits of the enzyme. nih.gov The introduction of a p-bromophenyl group at the RHS led to one of the most potent NBTIs reported against S. aureus DNA gyrase to date. nih.gov One such derivative, 1-(4-fluorophenyl)-3-(1-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)piperidin-4-yl)urea, emerged as a highly promising inhibitor against Mycobacterium tuberculosis DNA gyrase with an IC₅₀ of 78 nM. acs.org
Beyond bacterial enzymes, related scaffolds have been investigated as dual inhibitors of human topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in repairing DNA damage caused by TOP1 inhibitors. nih.gov Inhibiting both enzymes could potentially overcome cancer cell resistance to certain chemotherapy drugs. nih.gov
| Compound | RHS Moiety | S. aureus DNA Gyrase IC₅₀ (μM) | E. coli DNA Gyrase IC₅₀ (μM) |
|---|---|---|---|
| Unsubstituted Phenyl | Phenyl | 0.125 | >4 |
| Compound 3 | p-Fluoro Phenyl | 0.062 | 2 |
| Compound 4 | p-Chloro Phenyl | 0.012 | 0.25 |
| Compound 5 | p-Bromo Phenyl | 0.007 | 0.125 |
| Compound 6 | p-Iodo Phenyl | 0.011 | 0.125 |
Data sourced from reference nih.gov. The table shows the half-maximal inhibitory concentration (IC₅₀) of various novel bacterial topoisomerase inhibitors (NBTIs) against DNA gyrase from S. aureus and E. coli. The compounds share a common methoxy-naphthyridine core but differ in the para-halogen substitution on the Right-Hand Side (RHS) phenyl ring.
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and their over-activation is linked to various diseases, including cancer. nih.gov The 1,5-naphthyridine scaffold has been used in the development of kinase inhibitors. For example, a series of 2,8-disubstituted-1,5-naphthyridine analogues were synthesized and evaluated as inhibitors of Plasmodium protein kinases for antiplasmodial activity. nih.gov More specifically, the development of selective JAK1 inhibitors is a strategy to overcome treatment resistance in some cancers. nih.gov The candidate drug AZD4205, a highly selective JAK1 kinase inhibitor, emerged from medicinal chemistry optimization of a kinase screening hit, demonstrating the utility of heterocyclic scaffolds in designing potent and selective kinase modulators. nih.gov
The versatility of the 1,5-naphthyridine scaffold extends to several other important molecular targets in drug discovery.
PARP-1: Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme crucial for DNA repair. nih.govmdpi.com Inhibitors of PARP-1 are an approved class of oncology drugs, particularly for cancers with deficiencies in the BRCA genes. nih.govmdpi.com A key goal in this area is to develop inhibitors that are selective for PARP-1 over PARP-2 to reduce toxicities. nih.gov The 1,5-naphthyridinone core has been successfully incorporated into the design of potent and selective PARP-1 inhibitors that act as "PARP1-DNA trappers," a mechanism that enhances cytotoxicity in cancer cells. nih.gov The drug candidate AZD5305 is a prime example, built upon a 5,6-dihydro-1,5-naphthyridin-6-one scaffold, which demonstrates high selectivity for PARP-1. nih.gov
BET family bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone tails, acting as "epigenetic readers" that regulate gene transcription. chemistryviews.orgnih.gov The Bromodomain and Extra-Terminal (BET) family of proteins are promising therapeutic targets for diseases like cancer and inflammation. nih.govnih.gov Researchers discovered that 1,5-naphthyridine derivatives are potent inhibitors of the BET bromodomain family. nih.gov When comparing different naphthyridine isomers, the 1,5-naphthyridine compounds showed a higher affinity for the target, a finding that was explained through X-ray crystal structures and quantum mechanical calculations. chemistryviews.orgnih.gov
Neurokinin NK1-receptors: The Neurokinin 1 (NK1) receptor is a G protein-coupled receptor whose endogenous ligand is the neuropeptide Substance P. nih.govnih.gov This system is involved in emesis, pain, and inflammation. nih.govresearchgate.net Antagonists of the NK1 receptor are used as antiemetic drugs, particularly for preventing chemotherapy-induced nausea. nih.gov The design of NK1 receptor antagonists often involves creating conformationally constrained scaffolds that mimic the key binding elements of Substance P. nih.gov While not directly mentioning this compound, the development of ligands for this receptor class frequently employs complex heterocyclic cores to achieve high potency and selectivity. nih.govresearchgate.net
Research on Anti-Cancer Agents
The 1,5-naphthyridine core is a recognized pharmacophore in the design of novel anti-cancer agents. While direct studies on the cytotoxicity of this compound are not extensively documented in publicly available literature, research on closely related analogues and derivatives provides significant insights into its potential in this area.
Mechanism of Action Investigations in Cancer Research
The mechanisms through which naphthyridine derivatives exert their anti-cancer effects are a subject of ongoing research. For canthin-6-one, the mechanism involves the induction of apoptosis and necrosis, coupled with cell cycle arrest. nih.gov This suggests that it can interfere with the normal progression of cell division in cancer cells, ultimately leading to cell death. nih.gov
Investigations into other naphthyridine-based compounds have revealed that they can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic pathways. The structural framework of this compound makes it a candidate for similar mechanisms of action, although specific studies are required to confirm this.
Research on Antimicrobial Agents
The 1,5-naphthyridine scaffold is also a key component in the development of new antimicrobial agents. The structural features of this compound make it a promising starting point for the synthesis of compounds with potential antibacterial activity.
Studies on Antibacterial Activity
Derivatives of 1,5-naphthyridine have been investigated for their ability to combat bacterial infections. Research has shown that certain 1,5-naphthyridinone derivatives act by inhibiting bacterial topoisomerase, leading to bacterial cell death. nih.gov This mechanism is a well-established target for antibacterial drugs. For example, some synthetic 1,5-naphthyridine derivatives have been found to be dual inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. mdpi.com This dual-targeting approach can result in broad-spectrum antibacterial activity and a lower likelihood of resistance development. mdpi.com
Development of Canthinone Analogues and Related Bioactive Alkaloids from Naphthyridine Precursors
One of the significant applications of bromo-methoxy-naphthyridine derivatives is in the synthesis of canthinone alkaloids and their analogues. Canthinones are a class of naturally occurring compounds that exhibit a range of biological activities, including anti-cancer and antiviral properties.
A notable example is the use of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate as a key intermediate in a three-step synthesis to produce ethyl canthin-6-one-1-carboxylate and a series of its analogues. nih.govresearchgate.net This synthetic route involves a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed C-N coupling to construct the central pyrrole (B145914) ring of the canthinone structure. nih.govresearchgate.net This demonstrates the utility of a bromo-methoxy-1,5-naphthyridine scaffold as a direct precursor to this important class of bioactive alkaloids. The ability to readily access canthinone analogues from this starting material opens up possibilities for creating novel compounds with potentially enhanced therapeutic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-7-methoxy-1,5-naphthyridine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via bromination of 1,5-naphthyridine derivatives. For example, bromination of 1,5-naphthyridine with Br₂ in CCl₄ under reflux, followed by treatment with pyridine, yields 3-bromo and 3,7-dibromo derivatives. Yield optimization depends on reaction time, temperature, and stoichiometric control of bromine . Additional methoxy group introduction may involve nucleophilic substitution or protection/deprotection strategies.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides structural confirmation. For analogs like 2,6-dibromo-1,5-naphthyridine, NMR and FTIR have been successfully applied .
Q. What purification methods are recommended for isolating this compound post-synthesis?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization using solvents like ethanol or ether can enhance purity. Evidence from related compounds shows filtration and washing with ether effectively isolate solids .
Advanced Research Questions
Q. How does bromination regioselectivity in 1,5-naphthyridine derivatives vary under different reaction conditions?
- Methodology : Regioselectivity is influenced by electronic and steric factors. For example, bromination of 1,5-naphthyridine in CCl₄ yields 3-bromo derivatives, while phosphoryl bromide (POBr₃) at 140°C selectively brominates the 4-position in 7-substituted analogs . Contradictions in reported products (e.g., 3-bromo vs. 3,7-dibromo) may arise from varying stoichiometry or catalytic effects, necessitating mechanistic studies .
Q. What strategies resolve contradictions in reported bromination patterns of 1,5-naphthyridine derivatives?
- Methodology : Systematic parameter variation (temperature, solvent, catalyst) and computational modeling (DFT studies) can elucidate directing effects. For instance, pyridine additives may stabilize intermediates, altering regioselectivity . Comparative studies using labeled substrates or in situ monitoring (e.g., NMR) are also valuable.
Q. How do steric and electronic effects influence this compound's reactivity in cross-coupling reactions?
- Methodology : The electron-donating methoxy group at C7 activates adjacent positions for electrophilic substitution, while bromine at C3 serves as a leaving group in Suzuki or Buchwald-Hartwig couplings. Steric hindrance from substituents may necessitate bulky ligands (e.g., XPhos) to enhance coupling efficiency. Similar frameworks in fused naphthyridines show tunable reactivity via substituent engineering .
Q. What challenges arise in synthesizing metal complexes with this compound ligands?
- Methodology : Ligand design must balance coordination geometry and steric demands. For example, 4-diphenylphosphino-1,5-naphthyridine derivatives form stable copper(I) complexes via N,P-chelation . Challenges include avoiding bromide displacement during metalation and optimizing solvent systems (e.g., DMF/EtOH mixtures) to prevent ligand degradation.
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, nucleophilic attack at C3 is favored due to bromide's electron-withdrawing effect. Molecular docking studies may also predict binding affinities in biological applications, though experimental validation remains critical .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
